2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde
CAS No.: 1261930-61-3
Cat. No.: VC11742520
Molecular Formula: C17H17NO4S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261930-61-3 |
|---|---|
| Molecular Formula | C17H17NO4S |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-hydroxy-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
| Standard InChI | InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 |
| Standard InChI Key | WUDIBWBFXXAMOT-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Introduction
Key Features:
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Molecular Formula: C16H15NO4S
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Functional Groups: Hydroxyl, sulfonamide, and aldehyde groups contribute to its reactivity and potential biological activity.
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Polarity: The presence of polar functional groups suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions. While specific methods for this exact compound are not detailed in the provided sources, analogous compounds are synthesized through:
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Formation of Biphenyl Core:
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Biphenyl derivatives are often synthesized via Suzuki-Miyaura coupling or Ullmann coupling between aryl halides and boronic acids.
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Introduction of Functional Groups:
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The hydroxyl group can be introduced through electrophilic substitution or hydroxylation reactions.
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The sulfonamide group is typically added by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base.
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The aldehyde functionality can be introduced through formylation reactions (e.g., Vilsmeier-Haack reaction).
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Final Purification:
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Techniques like recrystallization or chromatography are used to isolate the pure compound.
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Biological Activity
Compounds with similar structural motifs have been explored for their potential as:
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Antimicrobial Agents: The combination of hydroxyl and sulfonamide groups provides sites for interaction with microbial enzymes .
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Antioxidants: Hydroxylated biphenyl derivatives often exhibit free radical scavenging properties .
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Pharmaceutical Scaffolds: Aldehyde-containing compounds are intermediates for synthesizing more complex bioactive molecules.
Chemical Research
The aldehyde group makes it a versatile precursor for further chemical modifications, such as:
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Schiff base formation with amines.
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Cyclization reactions to form heterocyclic compounds.
Comparison with Related Compounds
| Feature | Target Compound | Related Compounds |
|---|---|---|
| Core Structure | Biphenyl | Phenols, pyridines |
| Functional Groups | Hydroxyl, sulfonamide, aldehyde | Hydroxamic acids, carboxamides |
| Applications | Antimicrobial, antioxidant potential | Anti-inflammatory, antiviral |
| Synthesis Complexity | Multi-step (coupling + functionalization) | Varies based on substituents |
Research Gaps and Future Directions
While this compound has a well-defined structure, its biological properties remain underexplored. Future research should focus on:
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Biological Screening: Testing for antimicrobial, antioxidant, and anti-inflammatory activities.
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Structure-Activity Relationship (SAR): Modifying substituents to enhance potency and selectivity.
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Pharmacokinetics: Evaluating solubility, stability, and bioavailability for drug development.
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